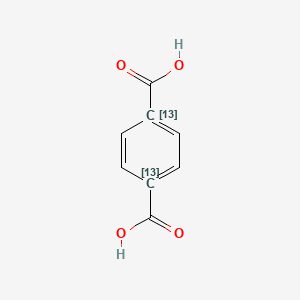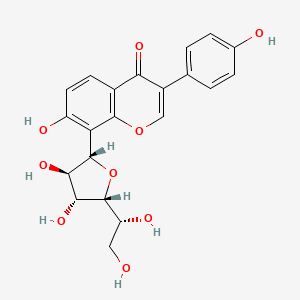
Neopuerarin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound has shown significant hepatoprotective effects . Isoflavones, including Neopuerarin B, are known for their diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Neopuerarin B is primarily obtained through the water extraction of the dried roots of Pueraria lobata The extraction process involves soaking the dried roots in water, followed by filtration and purification to isolate the compound
Industrial Production Methods
The industrial production of this compound involves large-scale extraction from Pueraria lobata roots. The process typically includes:
Harvesting and drying: The roots of Pueraria lobata are harvested and dried.
Water extraction: The dried roots are soaked in water to extract the isoflavones.
Filtration and purification: The extract is filtered to remove impurities and then purified to isolate this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Neopuerarin B, like other isoflavones, can undergo various chemical reactions, including:
Oxidation: Isoflavones can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert isoflavones to their corresponding dihydro derivatives.
Substitution: Isoflavones can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like acetic anhydride for acetylation or methyl iodide for methylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinones, while reduction can produce dihydroisoflavones.
Applications De Recherche Scientifique
Chemistry: As a representative isoflavone, Neopuerarin B is used in studies related to natural product chemistry and the synthesis of bioactive compounds.
Mécanisme D'action
The mechanism by which Neopuerarin B exerts its effects involves multiple pathways:
Hepatoprotective effects: This compound protects liver cells by reducing oxidative stress and inflammation.
Molecular targets: The compound interacts with various molecular targets, including enzymes and receptors involved in oxidative stress and inflammatory pathways.
Pathways involved: This compound modulates pathways such as the nuclear factor kappa-B (NF-ĸB) and mitogen-activated protein kinases (MAPKs) pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Puerarin: Another isoflavone from Pueraria lobata with similar hepatoprotective effects.
Daidzein: An isoflavone found in soybeans with antioxidant and anti-inflammatory properties.
Genistein: Another soybean isoflavone known for its estrogenic activity and potential cancer-preventive effects.
Uniqueness of Neopuerarin B
This compound is unique due to its specific hepatoprotective properties and its isolation from Pueraria lobata. While other isoflavones like puerarin and daidzein also exhibit biological activities, this compound’s distinct molecular structure and specific effects on liver health set it apart .
Propriétés
Formule moléculaire |
C21H20O9 |
|---|---|
Poids moléculaire |
416.4 g/mol |
Nom IUPAC |
8-[(2S,3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]-7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C21H20O9/c22-7-14(25)20-17(27)18(28)21(30-20)15-13(24)6-5-11-16(26)12(8-29-19(11)15)9-1-3-10(23)4-2-9/h1-6,8,14,17-18,20-25,27-28H,7H2/t14-,17-,18-,20-,21+/m1/s1 |
Clé InChI |
ANUVQPJCPQLESC-BUQAOYBGSA-N |
SMILES isomérique |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3[C@H]4[C@@H]([C@H]([C@H](O4)[C@@H](CO)O)O)O)O)O |
SMILES canonique |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(O4)C(CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


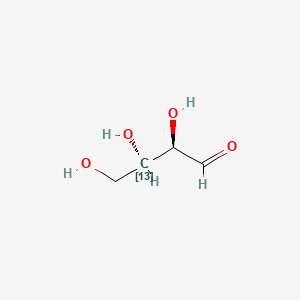
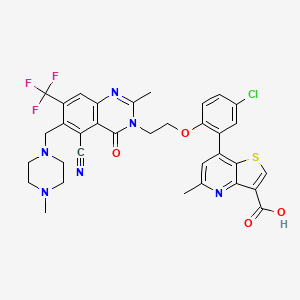
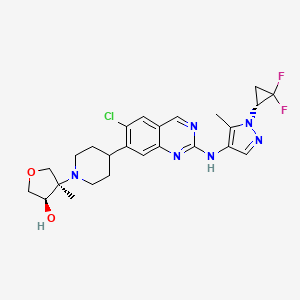
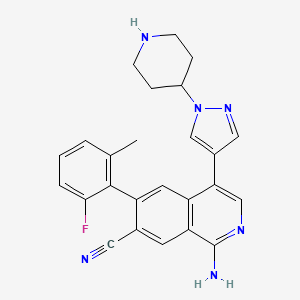
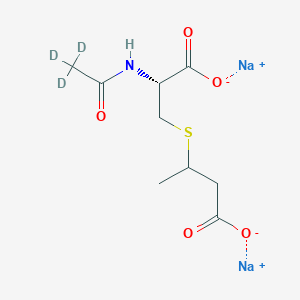
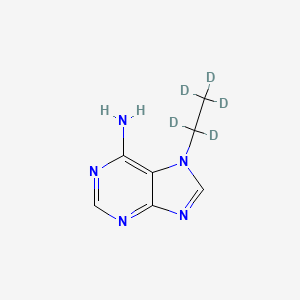



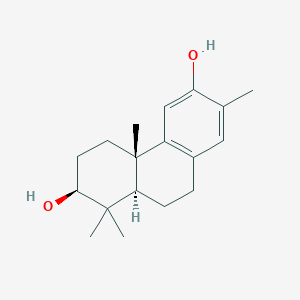
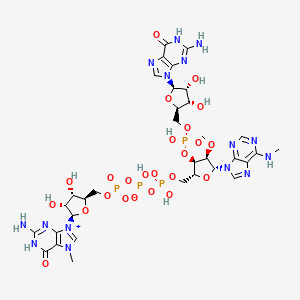
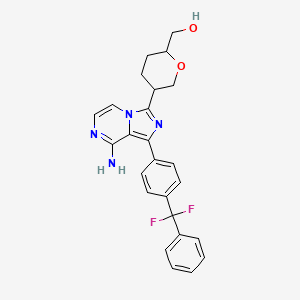
![4-[(E)-1-phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol](/img/structure/B12412968.png)
